molecular formula C16H18N2 B103244 N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline CAS No. 18150-14-6

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline

Cat. No. B103244
CAS RN: 18150-14-6
M. Wt: 238.33 g/mol
InChI Key: HMJPNNRBGBKUNV-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPPA is a fluorescent ligand that binds to the α7 nicotinic acetylcholine receptor (α7nAChR), a protein that plays a crucial role in various physiological processes. In

Mechanism of Action

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline binds to the α7nAChR with high affinity and selectivity. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline on α7nAChR is not fully understood, but it is believed to involve the stabilization of the receptor in an active state.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been shown to have various biochemical and physiological effects on α7nAChR. These effects include the modulation of receptor desensitization and the enhancement of receptor activation. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects suggest that N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline may have potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has several advantages for lab experiments. It is a highly specific and selective ligand for α7nAChR, which allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline is also a fluorescent ligand, which allows for real-time imaging of the receptor in living cells and tissues. However, N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has some limitations for lab experiments. It is a relatively large molecule, which may limit its penetration into certain tissues and cells. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline also has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in scientific research. One potential direction is the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based probes for the imaging and quantification of α7nAChR in vivo. Another potential direction is the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in the study of the role of α7nAChR in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Finally, the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based drugs for the treatment of these disorders is also a promising future direction.

Synthesis Methods

The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline involves the reaction of 2-bromopyridine with (E)-1-(dimethylamino)-3-(4-(prop-1-en-2-yl)phenyl)prop-2-en-1-one in the presence of a palladium catalyst. This reaction yields N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in high purity and yield. The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been well-established and can be easily reproduced in a laboratory setting.

Scientific Research Applications

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been used extensively in scientific research as a fluorescent ligand for α7nAChR. The α7nAChR is a protein that is expressed in various tissues and plays a crucial role in various physiological processes, including learning and memory, inflammation, and pain. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been used to study the pharmacology and physiology of α7nAChR, including its modulation by various drugs and agonists.

properties

CAS RN

18150-14-6

Product Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline

InChI

InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+

InChI Key

HMJPNNRBGBKUNV-OUKQBFOZSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2

SMILES

CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2

Canonical SMILES

CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2

Origin of Product

United States

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